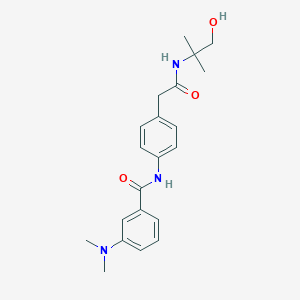

3-(dimethylamino)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O3/c1-21(2,14-25)23-19(26)12-15-8-10-17(11-9-15)22-20(27)16-6-5-7-18(13-16)24(3)4/h5-11,13,25H,12,14H2,1-4H3,(H,22,27)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLGLVORJNXWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(dimethylamino)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)benzamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure includes a dimethylamino group, a hydroxymethyl group, and a benzamide moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Research indicates that it may exert effects through:

- Inhibition of Protein Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular responses.

- Regulation of Apoptosis : It has potential roles in modulating apoptotic pathways, providing protective effects against cell death in certain conditions.

- Anti-inflammatory Effects : Studies suggest that the compound may reduce inflammatory markers in various cell types.

Efficacy in Biological Systems

Recent studies have evaluated the efficacy of this compound in several biological contexts:

Table 1: Summary of Biological Activities

Case Studies

-

Pancreatic β-cell Protection :

A study demonstrated that the compound significantly protects pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. The maximal protective effect was observed at an EC50 of , indicating high potency against ER stressors such as tunicamycin (Tm) . -

Cancer Cell Lines :

In vitro studies showed that the compound exhibits cytotoxic effects on various cancer cell lines, leading to increased apoptosis rates. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins . -

Inflammatory Response :

In models of inflammation, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

Key Research Findings

Structural Flexibility : The N-substituent’s conformation (e.g., dihedral angles between aromatic rings) impacts intermolecular interactions, as seen in related acetamides () .

Catalytic Potential: Hydroxy and dimethyl groups enable metal coordination, supporting applications in synthetic chemistry () .

Synthetic Challenges: Steric hindrance from the dimethylamino and hydroxy groups may necessitate optimized coupling conditions (e.g., elevated temperatures or prolonged reaction times) .

Q & A

Q. What are the critical steps for synthesizing 3-(dimethylamino)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)benzamide with high purity?

Methodological Answer: The synthesis involves:

- Amidation : Use coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate carboxylic acid intermediates .

- Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., acyl chloride formation) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) for final product isolation .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Confirm structural integrity using ¹H/¹³C NMR (600 MHz, DMSO-d6) to resolve aromatic protons and amide linkages .

- HPLC : Assess purity (>95%) with a C18 column (1 mL/min flow, acetonitrile/water mobile phase) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (positive ion mode) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

- Byproduct Formation : Hydrolysis of activated intermediates (e.g., acyl chlorides) can occur; use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) .

- Oligomerization : Optimize stoichiometry (1:1 molar ratio of amine and acyl chloride) and add reagents dropwise to control reaction kinetics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, THF) for solubility and reaction efficiency. Evidence suggests DMF improves coupling agent performance .

- Catalyst Loading : Adjust DMAP concentration (5–10 mol%) to balance reaction rate and cost .

- Batch vs. Flow Chemistry : Evaluate continuous flow systems for exothermic steps (e.g., amidation) to enhance reproducibility .

Q. Table 1: Comparative Yields Under Different Conditions

| Condition | Solvent | Catalyst (mol%) | Yield (%) | Reference |

|---|---|---|---|---|

| 0°C, 24h | DCM | DMAP (5) | 72 | [1] |

| RT, 12h | DMF | DMAP (10) | 85 | [5] |

| Flow reactor, 50°C | THF | None | 91 | [7] |

Q. How should researchers address contradictions in reported bioactivity data?

Methodological Answer:

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., IC₅₀ in cancer lines) to confirm target specificity .

- Batch Variability Analysis : Compare HPLC/LC-MS profiles of different synthetic batches to rule out impurity-driven effects .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian modeling) to reconcile discrepancies across studies .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains) .

- QM/MM Calculations : Analyze electronic effects of substituents (e.g., dimethylamino group) on binding affinity .

- ADMET Prediction : Employ SwissADME to optimize pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. Table 2: Key SAR Insights

| Substituent Modification | Effect on Activity | Reference |

|---|---|---|

| Dimethylamino group | ↑ Solubility | [15] |

| Hydroxypropan-2-yl moiety | ↓ Toxicity | [10] |

Q. How can stability studies be designed to evaluate this compound under physiological conditions?

Methodological Answer:

- pH Stability : Incubate the compound in buffers (pH 1.2–7.4, 37°C) and monitor degradation via HPLC .

- Light/Temperature Stress : Expose to UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C) to identify degradation pathways .

- Metabolite Profiling : Use hepatic microsomes (human/rat) to predict Phase I/II metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.